1-Quinazolin-4-yl-piperidine-4-carboxylic acid is a compound belonging to the class of quinazolines, which are heterocyclic aromatic organic compounds. The chemical structure consists of a quinazoline ring linked to a piperidine moiety with a carboxylic acid functional group. This compound is identified by the International Union of Pure and Applied Chemistry name "1-quinazolin-4-ylpiperidine-4-carboxylic acid" and has the chemical formula with the registry number 685862-10-6 .
The compound is synthesized through various chemical processes and is classified under organic compounds, specifically as a quinazoline derivative. Quinazolines have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
The synthesis of 1-Quinazolin-4-yl-piperidine-4-carboxylic acid typically involves multiple steps:
A common synthetic route involves using piperidine derivatives and reacting them under controlled conditions to yield the target compound .
The molecular structure of 1-Quinazolin-4-yl-piperidine-4-carboxylic acid can be described as follows:
InChI=1S/C14H15N3O2/c18-14(19)10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8H2,(H,18,19)
CRAJVGCEDJXZBY-UHFFFAOYSA-N
This data indicates a complex structure with multiple functional groups contributing to its reactivity and biological activity .
1-Quinazolin-4-yl-piperidine-4-carboxylic acid is involved in several chemical reactions:
The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for 1-Quinazolin-4-yl-piperidine-4-carboxylic acid primarily involves its interaction with biological targets:
Research indicates that quinazolines affect diverse biochemical pathways due to their structural versatility .
The physical properties of 1-Quinazolin-4-yl-piperidine-4-carboxylic acid include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments during synthesis and application .
1-Quinazolin-4-yl-piperidine-4-carboxylic acid has several scientific applications:
The compound's versatility makes it a valuable asset in both research settings and potential therapeutic applications .
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2